4-(4-Chlorophenylthio)-2-(pyridin-2-yl)pyrimidine
Description
4-(4-Chlorophenylthio)-2-(pyridin-2-yl)pyrimidine (CAS 175203-08-4) is a pyrimidine derivative featuring a 4-chlorophenylthio group at position 4 and a pyridin-2-yl substituent at position 2. Its molecular formula is C₁₀H₇ClN₂S, with a molecular weight of 222.69 g/mol . The compound exhibits a planar pyrimidine core, enabling interactions with biological targets through hydrogen bonding and π-stacking.
Properties
CAS No. |
863581-72-0 |
|---|---|
Molecular Formula |
C15H10ClN3S |
Molecular Weight |
299.8 g/mol |
IUPAC Name |
4-(4-chlorophenyl)sulfanyl-2-pyridin-2-ylpyrimidine |
InChI |
InChI=1S/C15H10ClN3S/c16-11-4-6-12(7-5-11)20-14-8-10-18-15(19-14)13-3-1-2-9-17-13/h1-10H |
InChI Key |
GJICJCYMPFHBPO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC=CC(=N2)SC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenylthio)-2-(pyridin-2-yl)pyrimidine typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative.
Introduction of the 4-Chlorophenylthio Group: This step involves the nucleophilic substitution of a chlorinated pyrimidine intermediate with a 4-chlorophenylthiol reagent under basic conditions.
Attachment of the Pyridin-2-yl Group: The final step includes the coupling of the pyrimidine intermediate with a pyridin-2-yl halide using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorophenylthio)-2-(pyridin-2-yl)pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the 4-chlorophenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.
Substitution: The chlorine atom in the 4-chlorophenylthio group can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-Chlorophenylthio)-2-(pyridin-2-yl)pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenylthio)-2-(pyridin-2-yl)pyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrimidine Core
4-[(4-Chlorophenyl)sulfanyl]-6-{[(4-chlorophenyl)sulfanyl]methyl}-2-(3-pyridinyl)pyrimidine (CAS 338961-02-7)
- Structure : Differs by having an additional 4-chlorophenylthio-methyl group at position 6 and a pyridin-3-yl group at position 2 .
- The pyridin-3-yl group may alter binding orientation compared to the pyridin-2-yl group in the target compound .
4-[(4-Chlorophenyl)sulfanyl]-5-methoxy-2-(pyridin-2-yl)pyrimidine (CAS 321432-96-6)
- Structure : Contains a methoxy group at position 5 in addition to the pyridin-2-yl group .
- However, it increases molecular weight (329.8 g/mol) and may affect metabolic stability .
2-Chloro-4-(thiophen-2-yl)pyrimidine
- Structure : Replaces the 4-chlorophenylthio and pyridin-2-yl groups with a thiophen-2-yl group and chlorine at position 2 .
- Impact : The thiophene ring offers π-conjugation but lacks the electron-withdrawing chlorine, reducing hydrophobic interactions. This compound is less likely to engage in hydrogen bonding compared to the target .
Functional Group Modifications
HZ52 (2-(4-(Biphenyl-4-ylamino)-6-chloropyrimidin-2-ylthio)octanoic acid)
- Structure: Features a biphenylamino group at position 4 and a thiooctanoic acid chain at position 2 .
- Impact : The long alkyl chain in HZ52 enhances solubility in lipid-rich environments, making it a potent 5-lipoxygenase inhibitor. However, the target compound’s simpler structure (lacking the alkyl chain) may offer better metabolic stability .
CGP60474 (3-[[4-[2-[(3-chlorophenyl)amino]pyrimidin-4-yl]pyridin-2-yl]amino]propan-1-ol)
- Structure: A 2,4-pyrimidine derivative with an aminopropanol side chain .
- Impact: The aminopropanol group allows ATP-competitive binding to CDK2 in a cis conformation. In contrast, the target compound’s 4-chlorophenylthio group may favor a trans conformation, altering kinase selectivity .
Physicochemical and Pharmacokinetic Properties
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